2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine
Overview
Description
2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine (CMDF) is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research and drug discovery. CMDF belongs to the class of furopyrimidine compounds, which are known for their ability to bind to certain proteins and enzymes and modulate their activity.
Scientific Research Applications
Anti-Inflammatory Activities
Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Antioxidant Properties
Pyrimidines also exhibit antioxidant properties . They can neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases.
Antibacterial and Antifungal Activities
Pyrimidines have been found to have antibacterial and antifungal properties . This makes them potentially useful in the development of new antimicrobial agents.
Antiviral Properties
Some pyrimidines have shown antiviral properties , which could be beneficial in the treatment of various viral infections.
Antituberculosis Properties
Pyrimidines have also been found to have antituberculosis properties . This suggests potential applications in the treatment of tuberculosis.
Anticancer Activities
Certain pyrimidines have shown significant inhibitory activity against cancer cells . For example, compounds related to pyrimidines have shown good antitumor effects on the carcinosarcoma in rats .
Inhibition of Dihydrofolate Reductase (DHFR)
Some pyrimidines, such as Piritrexim, have been found to inhibit dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the synthesis of nucleotides and thus DNA. Inhibiting DHFR can prevent the growth of rapidly dividing cells, such as cancer cells.
Synthesis of Novel Compounds
The structure of pyrimidines allows for a wide range of chemical transformations, leading to the synthesis of novel compounds . For example, the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1 H-pyrazolo[3,4-d]pyrimidine with methylamine produced a selectively 4-substituted product .
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways related to inflammation and cancer .
Pharmacokinetics
It is known that the degree of lipophilicity of a drug can influence its ability to diffuse easily into cells .
Result of Action
It is known that pyrimidine derivatives can exert significant alterations in cell cycle progression, in addition to apoptosis induction within cells .
Action Environment
It is known that the storage conditions can affect the stability of chemical compounds .
properties
IUPAC Name |
2-(chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-4-5(2)14-9-7(4)8(11)12-6(3-10)13-9/h3H2,1-2H3,(H2,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUUBPZEGDZSNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC(=NC(=C12)N)CCl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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